(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
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Overview
Description
(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is an organic compound that features multiple functional groups, including allyloxy and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Protection of Hydroxyl Groups: The starting material, which could be a pentane derivative, undergoes protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydride.
Introduction of Allyloxy Group: The protected intermediate is then reacted with allyl bromide under basic conditions to introduce the allyloxy group.
Deprotection: Finally, the benzyl protecting groups are removed using hydrogenation with a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The allyloxy group can be reduced to an alkyl group using hydrogenation.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol depends on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-5-(Methoxy)-2,3,4-tris(benzyloxy)pentan-1-ol: Similar structure but with a methoxy group instead of an allyloxy group.
(2S,3S,4R)-5-(Ethoxy)-2,3,4-tris(benzyloxy)pentan-1-ol: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
The presence of the allyloxy group in (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol provides unique reactivity compared to its methoxy and ethoxy analogs
Properties
IUPAC Name |
(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRBWYIGUUVHW-NHKHRBQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447052 |
Source
|
Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111549-97-4 |
Source
|
Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol in the synthesis of Haemophilus influenzae type b polysaccharide fragments?
A1: this compound serves as a crucial building block in the multi-step synthesis of protected ribosylribitol derivatives []. These derivatives, in turn, are essential for constructing larger fragments of the Haemophilus influenzae type b polysaccharide. The compound acts as a precursor to the ribitol portion of the target molecule, and its various protecting groups (allyl, benzyl) allow for selective deprotection and further functionalization at specific positions during the synthesis.
Q2: Can you provide the structural characterization data for this compound?
A2:
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